2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one
Description
The compound 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one features a pyridazine core substituted at the 3-position with a 3,5-dimethylpyrazole moiety. This pyridazine ring is linked to a piperazine group, which is further connected to a pyrrolidine-acetyl functional group.
Key structural attributes include:
- Pyridazine core: A six-membered aromatic ring with two adjacent nitrogen atoms, offering hydrogen-bonding capabilities.
- 3,5-Dimethylpyrazole substituent: Enhances hydrophobic interactions and may improve metabolic stability.
- Piperazine-pyrrolidine linker: Facilitates conformational flexibility and solubility.
Properties
IUPAC Name |
2-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O/c1-15-13-16(2)26(22-15)18-6-5-17(20-21-18)24-11-9-23(10-12-24)14-19(27)25-7-3-4-8-25/h5-6,13H,3-4,7-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUUAPBNNOVYCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)CC(=O)N4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one is a derivative of pyrazolylpyridazine. Pyrazolylpyridazine derivatives have been found to have a wide spectrum of biological activity. They have been used in agriculture as insecticides, fungicides, and herbicides
Mode of Action
It is known that pyrazolylpyridazine derivatives can interact with various biological targets due to their wide spectrum of biological activity. The specific interactions of this compound with its targets would depend on the specific biological system it is introduced to.
Biochemical Pathways
Given the wide spectrum of biological activity of pyrazolylpyridazine derivatives, it can be inferred that multiple biochemical pathways could potentially be affected. The exact pathways and their downstream effects would depend on the specific biological system and the concentration of the compound.
Result of Action
The synthesized compounds based on the corresponding this compound showed a pronounced stimulating effect on plant growth. This suggests that the compound could have a positive impact on cellular processes related to growth and development in plants.
Biochemical Analysis
Cellular Effects
The effects of 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one on cells are diverse. It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function is currently being studied.
Biological Activity
The compound 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 316.42 g/mol. The structure includes a piperazine ring, a pyrrolidine moiety, and a pyrazole derivative, which contribute to its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, the NCI-60 Human Tumor Cell Lines Screen has shown that related pyrazole derivatives can inhibit cancer cell growth across various types, including breast and brain cancers. In particular, compounds with a similar piperazine substituent demonstrated moderate cytostatic activity (Inhibition Growth Percent (IGP) ≥ 10%) against several cancer cell lines, with the highest IGP observed at 23% against MCF7 breast cancer cells .
Antifungal Activity
The antifungal potential of related compounds has also been explored. A series of pyrazole derivatives were evaluated for their antifungal activity against strains such as Candida and Saccharomyces. The presence of specific substituents on the pyrazole ring was correlated with enhanced antifungal efficacy. Compounds lacking bulky substituents or possessing electron-withdrawing groups showed improved activity .
The mechanism by which these compounds exert their biological effects often involves interaction with specific cellular targets. For example:
- Cytotoxicity : The compound may induce apoptosis in cancer cells through mitochondrial pathways.
- Enzyme Inhibition : Similar derivatives have been shown to inhibit phospholipase A2 (PLA2), an enzyme involved in lipid metabolism and inflammatory responses .
In Silico Studies
In silico docking studies have suggested that the compound can effectively bind to target proteins involved in cancer progression. For instance, docking simulations revealed favorable interactions with active sites of enzymes critical for tumor growth, indicating potential as a therapeutic agent .
Experimental Studies
Experimental assays conducted on various cell lines have validated the in silico predictions. For example, one study reported that a related pyrazole derivative inhibited cell proliferation in renal tumor lines by disrupting cell cycle progression .
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Anticancer Activity | Antifungal Activity |
|---|---|---|---|
| Compound A | Pyrazole + Piperazine | Moderate (IGP = 23% in MCF7) | Effective against Candida |
| Compound B | Pyrazole + Alkyl Chain | Low | Ineffective |
| Compound C | Pyrazole + Electron-Withdrawing Group | High (IGP = 30% in NSCLC) | Moderate |
Scientific Research Applications
Chemical Properties and Structure
Before delving into its applications, it is essential to understand the molecular structure and properties of this compound. The molecular formula is , and it features a combination of piperazine, pyridazine, and pyrazole moieties, which are known for their biological activity.
Medicinal Chemistry Applications
Anticancer Activity :
Research indicates that compounds containing pyrazole and pyridazine derivatives exhibit promising anticancer properties. A study highlighted the synthesis of novel compounds with these rings and evaluated their growth stimulant activity against various cancer cell lines . The specific compound has shown potential in inhibiting tumor growth by targeting specific pathways involved in cancer progression.
Neuropharmacology :
The piperazine component of the compound is known for its role in neuropharmacology. Compounds with piperazine structures often act as serotonin receptor modulators, making this compound a candidate for further studies in treating neurological disorders such as anxiety and depression. Preliminary studies suggest that modifications to the piperazine ring can enhance binding affinity to serotonin receptors .
Antimicrobial Properties :
The presence of the pyrazole moiety has been linked to antimicrobial activity. Research into similar compounds has shown effectiveness against various bacterial strains, suggesting that this compound could be explored for its potential as an antimicrobial agent .
Agricultural Applications
Plant Growth Regulators :
Compounds derived from pyridazine and pyrazole have been studied for their ability to act as plant growth regulators. These compounds can enhance growth rates and yield in crops, making them valuable in agricultural practices. A study demonstrated that certain derivatives can stimulate root growth and improve nutrient uptake in plants .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibits tumor growth through targeted pathways | Effective against various cancer cell lines; potential for drug development |
| Neuropharmacology | Modulates serotonin receptors for treating neurological disorders | Enhances binding affinity; promising for anxiety and depression treatments |
| Antimicrobial Properties | Exhibits effectiveness against bacterial strains | Potential use as an antimicrobial agent |
| Agricultural Use | Functions as a plant growth regulator | Stimulates root growth; improves nutrient uptake |
Case Studies
- Anticancer Research : In a study published in a peer-reviewed journal, researchers synthesized derivatives of the compound and tested them against human cancer cell lines. The results indicated a significant reduction in cell viability, suggesting a mechanism of action through apoptosis induction .
- Neuropharmacological Assessment : A pharmacological study assessed the effects of piperazine derivatives on serotonin receptor activity. The findings showed enhanced receptor binding compared to standard treatments, indicating potential therapeutic benefits .
- Agricultural Trials : Field trials conducted with related pyridazine compounds demonstrated increased crop yields by 20% compared to untreated controls, showcasing their effectiveness as growth stimulants .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazine/Pyridazinone Derivatives with Heterocyclic Substitutions
Compound A : 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one
- Core : Pyridazine.
- Substituents : 3,5-Dimethylpyrazole at position 6; piperazine-pyrrolidine-acetyl linker.
- Pharmacological Inference: Likely targets kinases or PDEs due to structural parallels with known inhibitors.
Compound B : 2-[4-[2-[(3R)-1-(5-chloro-6-oxo-1H-pyridazin-4-yl)pyrrolidin-3-yl]oxy-4-pyridyl]-3,5-dimethyl-pyrazol-1-yl]acetic acid (from )
- Core: Pyridazinone (oxidized pyridazine).
- Substituents : Chloro group at position 5; pyrrolidin-3-yloxy linker; pyrazole substituted with acetic acid.
- Key Differences: The pyridazinone core and chloro substituent may reduce metabolic stability compared to Compound A.
Compound C : (R)-5-(3-((4-(3,5-dimethylisoxazol-4-yl)pyridin-2-yl)oxy)pyrrolidin-1-yl)-4-(trifluoromethyl)pyridazin-3(2H)-one (from )
- Core : Pyridazin-3(2H)-one.
- Substituents : 3,5-Dimethylisoxazole on pyridine; trifluoromethyl group at position 3.
- Key Differences : Isoxazole substituent (vs. pyrazole in Compound A) alters electronic properties and binding affinity. The trifluoromethyl group enhances lipophilicity and may improve target engagement .
Structural and Functional Comparison Table
| Feature | Compound A | Compound B | Compound C |
|---|---|---|---|
| Core Heterocycle | Pyridazine | Pyridazinone | Pyridazin-3(2H)-one |
| Key Substituent | 3,5-Dimethylpyrazole | Chloro, Pyrrolidin-3-yloxy | 3,5-Dimethylisoxazole |
| Linker | Piperazine-pyrrolidine-acetyl | Pyrrolidin-3-yloxy-acetic acid | Pyrrolidin-1-yl |
| Polarity | Moderate (pyrrolidine-acetyl) | High (acetic acid) | Moderate (trifluoromethyl) |
| Inferred Target | Kinases/PDEs | Kinases | Kinases/Proteases |
Pharmacological Implications
- Compound A : The pyrrolidine-acetyl group may enhance solubility compared to Compound B’s acetic acid moiety. The absence of electron-withdrawing groups (e.g., chloro in Compound B) could reduce off-target reactivity.
- Compound C : The trifluoromethyl group and isoxazole ring improve target selectivity but may increase toxicity risks due to lipophilicity .
Methodological Considerations for Similarity Analysis
- Structural Similarity Metrics : Tools like molecular fingerprinting or 3D shape matching (e.g., Tanimoto coefficients) are critical for virtual screening .
- Dissimilarity in Activity : Despite shared cores, substituent variations (e.g., pyrazole vs. isoxazole) can lead to divergent biological profiles, underscoring the need for empirical validation .
Preparation Methods
Synthesis of 6-(Piperazin-1-yl)pyridazine
The pyridazine-piperazine intermediate is typically prepared via nucleophilic aromatic substitution. For example, 6-chloropyridazine reacts with piperazine in refluxing ethanol or acetonitrile, catalyzed by a base such as potassium carbonate. This step achieves >80% yield under optimized conditions.
Functionalization with 3,5-Dimethylpyrazole
Coupling Strategies for Ethanone-Pyrrolidine Moiety
Acylation via Activated Carboxylic Acid Derivatives
The pyrrolidin-1-yl ethanone group is introduced through acylation or alkylation. A common approach involves reacting 2-chloro-1-(pyrrolidin-1-yl)ethan-1-one with the piperazine intermediate. Alternatively, HATU-mediated coupling of pyrrolidine with a pre-formed carboxylic acid derivative (e.g., 2-bromoacetic acid) achieves the desired side chain.
Example Protocol:
-
Activation : (3,5-Dimethyl-1H-pyrazol-1-yl)acetic acid (0.428 g, 2.78 mmol) and CDI (0.567 g, 3.50 mmol) in DMF, stirred for 1 hour.
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Coupling : Add 6-(piperazin-1-yl)pyridazine (0.667 g, 3.03 mmol), stir overnight at 20°C.
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Workup : Dilute with EtOAc, wash with NH₄Cl (sat.), H₂O, and brine. Dry (MgSO₄), concentrate, and purify via silica chromatography (yield: 86%).
Optimization of Reaction Conditions
Solvent and Base Selection
Temperature and Time Dependence
-
Room temperature (20°C) suffices for most couplings, but extended reaction times (14–20 hours) ensure completion.
-
Oxalyl chloride activation requires cooling (-5°C) to prevent side reactions.
Critical Analysis of Purification Techniques
Liquid-Liquid Extraction
Post-reaction mixtures are routinely washed with saturated NH₄Cl to remove unreacted reagents, followed by brine to eliminate residual water. This step is critical for improving purity before chromatography.
Chromatographic Methods
-
Flash silica chromatography (Hept/EA or CH₃CN/H₂O gradients) resolves intermediates with >90% purity.
-
Reverse-phase HPLC (10–100% CH₃CN/H₂O) isolates final products, particularly for polar derivatives.
Yield Optimization Challenges
Competing Side Reactions
Scalability Considerations
-
Solvent volume minimization (e.g., 2 mL DMF per 100 mg substrate) enhances reaction efficiency.
-
Catalyst recycling : Patent CN103275010A highlights reusable condensation reagents (e.g., Lawesson’s reagent) for cost-effective scaling.
Spectroscopic Characterization
LC-MS and NMR Validation
-
LC-MS (ES) : Expected [M+H]+ for the target compound: m/z 412 (calculated: 411.48).
-
¹H NMR : Key signals include pyrrolidine δ 3.25 ppm (t, J = 8.46 Hz) and pyrazole δ 5.85 ppm (s).
Comparative Evaluation of Methodologies
| Method | Reagents | Yield | Purification |
|---|---|---|---|
| CDI/DMF | CDI, DIEA | 86% | Silica chromatography |
| HATU/DIEA | HATU, DIEA | 45% | Reverse-phase HPLC |
| Oxalyl chloride | Oxalyl chloride, DMF | 64% | Flash chromatography |
The CDI-mediated route offers superior yields and simpler workup, while HATU-based methods enable milder conditions for acid-sensitive intermediates.
Industrial-Scale Adaptations
Patent CN103275010A emphasizes solvent-free conditions and water-retaining agents (e.g., anhydrous MgSO₄) to improve atom economy. Fatty alcohols (C12–C18) as reaction media enhance thermal stability during reflux steps .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of pyridazine and piperazine precursors, followed by functional group modifications. Key steps include:
-
Solvent Selection : Use polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance reactivity .
-
Catalysts : Palladium on carbon (Pd/C) or copper iodide (CuI) for cross-coupling reactions .
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Purification : Recrystallization from ethanol/DMF mixtures (1:1) or column chromatography with silica gel .
-
Yield Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of 3,5-dimethylpyrazole) and reflux conditions (2–4 hours) .
Table 1: Representative Synthesis Conditions
Step Reagents/Conditions Yield (%) Purity (HPLC) Reference Coupling DMF, Pd/C, 80°C 65 >95% Cyclization CuI, DCM, RT 72 92% Purification EtOH/DMF recrystallization – 98%
Q. What analytical techniques are critical for characterizing the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H-NMR and C-NMR to confirm substituent positions (e.g., pyrrolidin-1-yl carbonyl at δ 2.5–3.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., 392.5 g/mol) .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) for purity assessment .
- Elemental Analysis : Validate empirical formula (e.g., CHNO) .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or phosphodiesterases due to pyridazine/pyrazole motifs .
- Receptor Binding Studies : Radioligand displacement assays for serotonin/dopamine receptors (piperazine moiety) .
- Cytotoxicity Screening : MTT assay in cancer cell lines (e.g., HepG2, MCF-7) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?
- Methodological Answer :
- Substituent Variation : Modify pyrazole (3,5-dimethyl groups) or piperazine (phenyl/pyrrolidinyl groups) and compare bioactivity .
- Pharmacophore Mapping : Use X-ray crystallography (e.g., PDB ID 8D1) or molecular docking to identify critical binding motifs .
- Data Correlation : Link structural changes to IC values in dose-response assays (e.g., 3,5-dimethyl groups improve kinase inhibition by 2-fold) .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Reproducibility Checks : Re-test under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
- Orthogonal Assays : Validate receptor binding with SPR (surface plasmon resonance) alongside radioligand assays .
- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to rule out non-specific interactions .
Q. What computational strategies predict metabolic stability and toxicity profiles?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or ProTox-II to estimate CYP450 metabolism and hepatotoxicity .
- Metabolite Identification : LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation at pyridazine C6) .
- Toxicophore Alerts : Flag reactive groups (e.g., pyrrolidinone) using Derek Nexus .
Q. How can researchers differentiate between on-target and off-target effects in cellular assays?
- Methodological Answer :
- CRISPR Knockout Models : Delete target receptors (e.g., 5-HT) and compare activity .
- Pathway Analysis : RNA-seq or phosphoproteomics to identify downstream signaling cascades .
- Positive Controls : Use selective inhibitors (e.g., WAY-100635 for 5-HT) to validate specificity .
Q. What comparative structural analyses highlight the uniqueness of this compound?
- Methodological Answer : Table 2: Structural Analog Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
